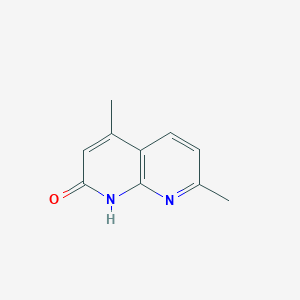

4,7-Dimethyl-1,8-naphthyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-5-9(13)12-10-8(6)4-3-7(2)11-10/h3-5H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEMJCTZSWITAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,7 Dimethyl 1,8 Naphthyridin 2 1h One and Analogues

Classical Condensation and Cyclization Routes

The foundational methods for constructing the 1,8-naphthyridine (B1210474) framework rely on well-established condensation and cyclization reactions. These classical routes typically involve the formation of the second pyridine (B92270) ring onto a pre-existing pyridine derivative.

The Friedländer Annulation is a prominent method, involving the reaction of a 2-amino-pyridine-3-aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. tsijournals.comresearchgate.net For the synthesis of 4,7-dimethyl-1,8-naphthyridin-2(1H)-one, this would typically involve the condensation of 2-amino-6-methylnicotinaldehyde (B1441604) with ethyl acetoacetate (B1235776) or a similar ketone. The reaction is often catalyzed by acids or bases. researchgate.net Variations of this method have been developed to improve yields and reaction conditions, for instance, by using ionic liquids or performing the reaction under microwave irradiation. tsijournals.comacs.org

The Skraup-Doebner-von Miller reaction and its variations represent another cornerstone in quinoline (B57606) and naphthyridine synthesis. wikipedia.orgthieme-connect.de This reaction traditionally uses an aniline (B41778) (or an aminopyridine in this case) and an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones. wikipedia.org While historically plagued by harsh acidic conditions and potential polymerization of substrates, modern modifications have improved its efficiency. nih.govresearchgate.net

Other classical methods like the Combes, Conrad-Limpach, and Knorr syntheses, which are used for forming quinoline rings, can also be adapted for naphthyridine synthesis by starting with appropriate aminopyridine precursors. thieme-connect.de These reactions involve the condensation of an aminopyridine with a β-dicarbonyl compound or a β-ketoester under specific conditions to form the fused heterocyclic system. thieme-connect.de

Table 1: Overview of Classical Naphthyridine Synthesis Methods

| Reaction Name | Key Reactants | Typical Catalyst/Conditions | Reference |

|---|---|---|---|

| Friedländer Annulation | 2-Aminonicotinaldehyde, Active Methylene (B1212753) Carbonyl | Acid or Base (e.g., piperidine, ChOH) | tsijournals.comorganic-chemistry.orgacs.org |

| Skraup-Doebner-von Miller Synthesis | Aminopyridine, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acids | wikipedia.orgnih.goviipseries.org |

| Combes Synthesis | Aminopyridine, β-Diketone | Acid-catalyzed | thieme-connect.de |

| Conrad-Limpach Synthesis | Aminopyridine, β-Ketoester | Thermal or Acid-catalyzed | thieme-connect.de |

Transition-Metal-Catalyzed Synthesis Approaches

Modern synthetic organic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective bond formations. acs.orgmdpi.com The synthesis of this compound and its analogues has benefited significantly from these advancements, which offer milder reaction conditions and broader functional group tolerance compared to classical methods.

Copper-catalyzed reactions are frequently employed. For instance, a protocol involving copper(II) triflate catalyzes the reaction between 2-aminonicotinaldehydes and terminal alkynes, proceeding through a hydroamination followed by a Friedländer-type condensation. nu.edu.kz This approach allows for the introduction of various substituents at the 2-position of the naphthyridine ring. nu.edu.kz Novel chiral 1,8-naphthyridine-based ligands have been developed for copper-catalyzed asymmetric reactions, highlighting the versatility of this metal in the synthesis of complex chiral molecules. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, are invaluable for the functionalization of a pre-formed naphthyridine core. These methods allow for the introduction of aryl, vinyl, and alkynyl groups onto a halogenated naphthyridine precursor, enabling the synthesis of a diverse library of derivatives.

Cobalt-catalyzed cross-couplings have also emerged as a powerful tool. Research has shown that CoCl₂ can effectively catalyze the cross-coupling of halogenated naphthyridines with both alkyl- and arylmagnesium halides (Grignard reagents) as well as arylzinc halides. acs.org This method provides a pathway to polyfunctionalized naphthyridines, some of which exhibit interesting photophysical properties like high fluorescence quantum efficiencies. acs.org

Green Chemistry Principles in Naphthyridinone Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds. semanticscholar.org

Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective green technique. It dramatically reduces reaction times from hours or days to mere minutes, often leading to higher yields and cleaner reaction profiles. rasayanjournal.co.inresearchgate.netnih.gov The synthesis of various 1,8-naphthyridine derivatives, including chalcones and fused systems, has been successfully achieved using microwave irradiation, often under solvent-free conditions. researchgate.netajrconline.orgrsc.org For example, the Friedländer condensation can be efficiently carried out under microwave irradiation using a catalyst like DABCO in the absence of a solvent. tsijournals.com

Solvent-free reactions or the use of environmentally benign solvents like water are central to green synthesis. rsc.orgnih.gov Several methods for synthesizing 1,8-naphthyridines have been developed that operate under solvent-free conditions, either at room temperature or with heating, by condensing 2-aminonicotinaldehyde with active methylene compounds in the presence of a catalyst like piperidine. researchgate.net The use of water as a solvent for the Friedländer reaction has been reported as a mild and green method for preparing substituted 1,8-naphthyridines in high yields. acs.orgrsc.orgnih.gov This approach is particularly advantageous as it avoids the use of hazardous organic solvents and often simplifies product workup. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis of 1,8-Naphthyridines

| Parameter | Conventional Method (e.g., Thermal Heating) | Green Method (e.g., Microwave) | Reference |

|---|---|---|---|

| Reaction Time | 5-8 hours | 3-6 minutes | researchgate.net |

| Solvent | Often organic solvents (e.g., DMF, ethanol) | Solvent-free or water | tsijournals.comacs.orgnih.gov |

| Energy Consumption | Higher | Lower | nih.gov |

| Yields | Variable | Often good to excellent | tsijournals.comresearchgate.net |

Regioselective Synthesis of Substituted this compound Systems

The biological activity and material properties of naphthyridine derivatives are highly dependent on the substitution pattern on the heterocyclic core. Therefore, developing regioselective synthetic methods to control the placement of functional groups is of paramount importance.

Regioselectivity in the Friedländer synthesis can be controlled by the choice of the unsymmetrical ketone. acs.org For instance, using an unsymmetrical ketone with 2-aminonicotinaldehyde can potentially lead to two different isomers. The reaction conditions, particularly the catalyst, can influence which isomer is formed preferentially. acs.orgorganic-chemistry.org

Multi-component reactions (MCRs) offer an efficient way to build molecular complexity in a single step and can be designed to be highly regioselective. rsc.orgnih.gov One-pot MCRs for synthesizing fused naphthyridine systems have been developed that proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization, yielding a single regioisomer in good yields. rsc.orgnih.gov

Direct functionalization of the naphthyridine ring is another key strategy. This often involves electrophilic or nucleophilic substitution reactions on a pre-formed this compound scaffold. For example, halogenation can introduce a handle for further modification via transition-metal-catalyzed cross-coupling reactions. The positions most susceptible to substitution are dictated by the electronic nature of the naphthyridinone ring system. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), can provide insights into the factors governing regioselectivity in these reactions. beilstein-journals.org

Asymmetric Synthesis Considerations for Chiral Derivatives

The synthesis of enantiomerically pure compounds is crucial in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. When the 1,8-naphthyridinone core or its substituents create a chiral center or axial chirality, asymmetric synthesis becomes a critical consideration.

One approach involves the asymmetric reduction of a prochiral precursor. For example, an enantioselective synthesis of (R)- and (S)-3-amino-7-methyl-3,4-dihydro-1H- researchgate.netnih.govnaphthyridin-2-one has been reported, which proceeds via an asymmetric reduction followed by a spontaneous cyclization to form the chiral product. researchgate.net

The use of chiral catalysts in transition-metal-mediated reactions is a powerful strategy for asymmetric synthesis. nih.gov Recently, novel chiral 1,8-naphthyridine-based ligands have been designed and successfully applied in copper-catalyzed asymmetric azide-alkyne cycloaddition (CuAAC) reactions. nih.govrsc.org This demonstrates the potential of using the inherent structure of the naphthyridine scaffold to induce chirality in synthetic transformations, opening up avenues for the atroposelective synthesis of axially chiral compounds. nih.govrsc.org These methods allow for the construction of highly enantiomerically enriched products under mild conditions. nih.gov

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridinone Core

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the naphthyridinone ring is challenging due to the heterocyclic system's electron-poor nature. However, reactions with electrophiles can occur at the nitrogen atoms. nih.gov N-alkylation and N-acylation are common transformations, typically occurring at the N1 position of the pyridinone ring. nih.govnih.gov

Halogenation of the carbon skeleton can be achieved under specific conditions. For instance, electrophilic aromatic substitution reactions like bromination require an electrophile to attack the benzene (B151609) ring, forming a positively charged intermediate, followed by the removal of a proton to yield the substituted product. libretexts.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a more prevalent reaction pathway for modifying the naphthyridinone core. masterorganicchemistry.com This is often facilitated by first converting the C2-carbonyl group into a more effective leaving group. A standard strategy involves treating the naphthyridinone with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to produce a 2-chloro-1,8-naphthyridine (B101967) derivative. mdpi.com This intermediate is highly susceptible to attack by various nucleophiles.

The mechanism proceeds via the addition of a nucleophile to the electron-deficient ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (e.g., chloride). masterorganicchemistry.com This pathway allows for the introduction of a wide range of functional groups, including amines and alkoxides, at the C2 position. researchgate.net For example, 2-(piperidin-4-yl)-1,8-naphthyridine (B3181488) can be synthesized via substitution reactions. sci-hub.se

Functionalization at Methyl Positions and Carbonyl Reactivity

Functionalization at Methyl Positions: The methyl groups at the C4 and C7 positions represent key sites for functionalization. These groups can be deprotonated by a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to generate a reactive carbanion. This nucleophilic species can then be treated with a variety of electrophiles to introduce new substituents. While specific studies on 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one are not extensively detailed, the reactivity is analogous to that of the closely related 2,7-dimethyl-1,8-naphthyridine (B83737), which is known to undergo such functionalization. nih.gov

Carbonyl Reactivity: The exocyclic carbonyl group at the C2 position is a versatile functional handle. Its reactivity is central to many transformations of the naphthyridinone scaffold.

Conversion to Thione: The carbonyl can be converted to a thiocarbonyl group using sulfurating agents like Lawesson's reagent.

Conversion to Chloro Group: As mentioned, treatment with reagents like POCl₃ transforms the C2-one into a 2-chloro substituent, activating the position for nucleophilic substitution. mdpi.com

O-Alkylation: The pyridinone oxygen can act as a nucleophile, undergoing O-alkylation to form ether derivatives. This has been demonstrated in the synthesis of 7-[4-(5,7-Dimethyl-1,8-naphthyridin-2-yloxy)phenoxy]-2,4-dimethyl-1,8-naphthyridine, where an ether linkage is formed at the C2-oxygen. nih.gov This reaction typically involves reacting the naphthyridinone with an alkyl halide in the presence of a base.

A summary of typical carbonyl and methyl group reactions is presented below.

| Reaction Type | Reagent(s) | Position(s) | Product Type |

| Methyl Functionalization | 1. Strong Base (e.g., LDA) 2. Electrophile (E+) | C4-CH₃, C7-CH₃ | C4-CH₂-E, C7-CH₂-E |

| O-Alkylation | Alkyl halide, Base | C2=O | 2-Alkoxy-naphthyridine |

| Chlorination | POCl₃ or PCl₅ | C2=O | 2-Chloro-naphthyridine |

| Thionation | Lawesson's Reagent | C2=O | 2-Thio-naphthyridinone |

Oxidation, Reduction, and Rearrangement Reactions

Oxidation: The pyridine (B92270) nitrogen at the N8 position can be selectively oxidized to form an N-oxide. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. sci-hub.se The resulting 1,8-naphthyridine (B1210474) N-oxide can exhibit altered reactivity, sometimes facilitating subsequent substitution reactions. nih.gov

Reduction: Reduction of the 1,8-naphthyridinone system can occur at either the pyridone or pyridine ring, depending on the reagents and conditions. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C), can be employed to reduce the pyridine portion of the molecule. sci-hub.se Sodium borohydride (B1222165) (NaBH₄) has also been used in the reduction of certain naphthyridine derivatives. sci-hub.se

Rearrangement Reactions: Rearrangement reactions in polycyclic aromatic systems are often driven by the relief of steric strain. In naphthalene (B1677914) derivatives, significant steric hindrance between substituents at the peri-positions (e.g., C1 and C8, or C4 and C5) can lead to unusual rearrangements that may even disrupt the aromaticity of a ring under mild conditions. nih.gov While specific rearrangement studies on this compound are not prominent, the principles observed in sterically hindered 1,8-naphthalene derivatives suggest that appropriately substituted analogs could undergo such transformations. nih.gov

Annulation and Cycloaddition Reactions Involving the Naphthyridinone System

The 1,8-naphthyridinone scaffold is an excellent platform for constructing more complex, fused heterocyclic systems through annulation and cycloaddition reactions. These reactions build new rings onto the existing framework.

Annulation Reactions: A variety of annulation strategies have been developed, many of which are one-pot, multi-component processes. The Friedländer annulation is a classic and efficient method for synthesizing substituted 1,8-naphthyridines, often starting from a 2-aminopyridine (B139424) derivative (like 2-aminonicotinaldehyde) and a compound with an active methylene (B1212753) group. nih.govrsc.orgacs.org This approach has been refined using greener methods, such as performing the reaction in water with an ionic liquid catalyst. nih.govacs.org

More complex tandem reactions have also been reported. For instance, a 1,4-Michael addition followed by an intermolecular cascade annulation can produce dihydrobenzo[b] mdpi.comnih.govnaphthyridines fused with other cyclic structures. nih.govresearchgate.net These reactions demonstrate the utility of the naphthyridinone system as a building block for diverse and complex molecular architectures. nih.govresearchgate.net

Cycloaddition Reactions: Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org While the naphthyridinone ring itself may not be a typical participant in classic Diels-Alder reactions, it can be involved in other types of cycloadditions. 1,3-dipolar cycloadditions, for example, are a powerful tool for constructing five-membered heterocyclic rings. youtube.com The development of fused 1,8-naphthyridine derivatives through multi-component reactions often involves steps that are mechanistically equivalent to formal cycloadditions. researchgate.netdntb.gov.ua

Radical Chemistry and Photochemical Transformations

Radical Chemistry: The exploration of radical reactions involving the 1,8-naphthyridinone core is an emerging area. While specific data for this compound is limited, related heterocyclic systems provide insight into potential reactivity. For example, visible-light-induced radical pathways have been used for the phenylation of fused 1,5-naphthyridine (B1222797) derivatives. nih.gov Furthermore, radical C-H functionalization and cyclization methods have been successfully applied to the synthesis of quinolones, a structurally related class of compounds, suggesting that similar strategies could be adapted for naphthyridinones. acs.org

Photochemical Transformations: The photochemical reactivity of the 1,8-naphthyridinone system is not extensively documented but holds significant potential. Heterocyclic compounds containing carbonyl groups are known to be photochemically active. mdpi.com Related α-diketones can undergo a variety of photocycloaddition reactions, including [2+2], [4+2], and [4+4] cycloadditions, upon photo-initiation. mdpi.com The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, is a well-known transformation that could potentially be applied to the C2-carbonyl of the naphthyridinone ring to construct oxetane-fused derivatives. mdpi.com

Derivatization Strategies and Structure Activity Relationship Sar Studies

N-Alkylation and N-Arylation Strategies

Modification at the N-1 position of the pyridinone ring is a common strategy to explore the chemical space around the 4,7-dimethyl-1,8-naphthyridin-2(1H)-one core. N-alkylation and N-arylation can significantly influence the compound's physical properties, such as solubility and lipophilicity, as well as its biological activity by introducing new interaction points with target proteins.

The alkylation of 2-pyridone systems, including naphthyridinones, can result in both N- and O-alkylated products. nih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions. For instance, using the alkali salt of a 2-pyridone in a polar aprotic solvent like DMF typically favors N-alkylation, whereas employing a silver salt in a nonpolar solvent like benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov To circumvent challenges with direct alkylation and achieve selective N-alkylation, multi-step synthetic routes are often developed. nih.gov

N-arylation, typically achieved through metal-catalyzed cross-coupling reactions like the Chan-Lam or Buchwald-Hartwig reactions, introduces aryl or heteroaryl moieties at the N-1 position. nih.govbeilstein-journals.org The Chan-Lam coupling, which uses arylboronic acids and a copper catalyst, is an effective method for the N-arylation of related N-heterocyclic compounds under relatively mild conditions. nih.gov This strategy allows for the introduction of a wide array of substituted aromatic rings, enabling fine-tuning of electronic and steric properties. For example, the N-arylation of 4,7-dimethyl-2-quinolone has been reported, demonstrating the feasibility of this approach on a closely related scaffold. nih.gov

Table 1: Conditions Influencing N- vs. O-Alkylation of 2-Pyridone Scaffolds

| Condition | Predominant Product | Reference |

|---|---|---|

| Alkali Salt (e.g., NaH, K₂CO₃) in DMF | N-Alkylation | nih.gov |

Substituent Effects on the Pyridinone Ring and Naphthyridine Core

The electronic and steric nature of substituents on both the pyridinone ring and the fused pyridine (B92270) ring of the naphthyridine core plays a critical role in determining biological activity. The methyl groups at the C-4 and C-7 positions of the title compound are key features, and modifications at these or other positions can lead to significant changes in efficacy and target specificity.

Studies on related 1,8-naphthyridin-2(1H)-one systems have shown that substitution at the 7-position can dramatically alter molecular recognition properties. For instance, introducing a chloro group at the 7-position (7-chloro-1,8-naphthyridin-2(1H)-one) resulted in a nucleobase analogue with superior affinity for adenine (B156593) in both duplex and triplex nucleic acid structures compared to thymine (B56734). nih.gov This enhancement in binding is attributed to favorable electronic and steric effects imparted by the chloro substituent. nih.gov

In a different context, research on 8-hydroxynaphthyridine derivatives as antileishmanial agents revealed important SAR for the naphthyridine core. nih.gov Introducing substituents at the 5-position was a successful strategy for improving metabolic stability and potency. nih.gov While larger amines like p-chlorobenzylamine and morpholine (B109124) at the 5-position yielded compounds with good activity, smaller amines such as methylamine (B109427) and dimethylamine (B145610) were essentially inactive, highlighting the importance of substituent size and nature at this position. nih.gov

Table 2: Effect of Substituents on the Activity of Naphthyridine Derivatives

| Scaffold | Position of Substitution | Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridin-2(1H)-one | C-7 | -Cl | Increased affinity for adenine | nih.gov |

| 8-Hydroxy-1,6-naphthyridine | C-5 | Methylamine | Inactive | nih.gov |

| 8-Hydroxy-1,6-naphthyridine | C-5 | Morpholine | Active (pEC₅₀ > 5) | nih.gov |

Peripheral Modifications for Modulating Molecular Interactions

In the design of molecules targeting nucleic acids, dimers of 2-amino-1,8-naphthyridine have been synthesized. nih.gov The linker connecting the two naphthyridine units significantly modulates the binding efficiency, likely by constraining the spatial orientation of the two heterocyclic systems. This demonstrates how modifications peripheral to the core scaffold can have a profound impact on molecular recognition and biological function. nih.gov The hydrogen bonding pattern of the 2-amino-1,8-naphthyridine (a key precursor to the title compound) is crucial for its binding properties. nih.gov

Similarly, in the development of kinase inhibitors, peripheral groups are often optimized to interact with specific residues in the enzyme's active site. For example, in a series of 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, an 8-amino substituent was found to be important for kinase inhibition. acs.org The nature of the groups attached to this amino function would be critical for modulating potency and selectivity.

Bioisosteric Replacement and Scaffold Hop Approaches for Derivatization

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to discover novel compounds with improved properties while retaining the key pharmacophoric features of a known active molecule. nih.govdrughunter.com

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, aiming to enhance potency, improve pharmacokinetics, or reduce toxicity. drughunter.comnih.gov For the this compound scaffold, the carbonyl group of the pyridinone ring is a potential site for bioisosteric replacement. It is a known metabolically labile site, and its replacement can lead to improved stability. researchgate.net For example, replacing a carbonyl with a metabolically stable group is a common strategy. In a different series, trapping a phenolic OH as a carbonyl was found to remove all antiparasitic activity, indicating the critical role of this functionality and the potential impact of its bioisosteric replacement. nih.gov

Scaffold hopping is a more drastic approach where the central core of a molecule is replaced with a structurally different scaffold, while maintaining the original orientation of key substituents. nih.govresearchgate.net This can lead to compounds with entirely new intellectual property and potentially better drug-like properties. dundee.ac.ukplos.org Starting from a naphthyridine core, one could "hop" to other bicyclic heteroaromatic systems like quinolines, quinazolines, or benzimidazoles. For example, a study on leishmanial inhibitors started with an 8-hydroxynaphthyridine but eventually moved to different scaffolds to improve in vivo properties after an extensive scaffold-hopping exercise. nih.govdundee.ac.uk

Table 3: Examples of Bioisosteric Replacement and Scaffold Hopping Concepts

| Strategy | Original Moiety/Scaffold | Replacement Moiety/Scaffold | Potential Outcome | Reference |

|---|---|---|---|---|

| Bioisosteric Replacement | Carboxylic Acid | Tetrazole | Improved oral bioavailability | drughunter.com |

| Bioisosteric Replacement | Phenyl Ring | Pyrimidine Ring | Increased solubility, altered binding affinity | plos.org |

| Scaffold Hopping | Naphthyridine | Quinazoline | Novel chemical space, improved properties | nih.govresearchgate.net |

Rational Design Principles for Novel this compound Derivatives

The development of new derivatives of this compound is guided by several rational design principles that leverage accumulated SAR data and computational tools.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, molecular docking can be used to predict how newly designed analogues will bind. researchgate.net This allows for the design of derivatives with substituents positioned to make optimal interactions with the target protein, such as forming hydrogen bonds or hydrophobic interactions in the binding pocket. This approach has been used to rationalize the binding modes of other 1,8-naphthyridine (B1210474) derivatives as potential Topoisomerase II inhibitors. researchgate.net

Molecular Hybridization: This principle involves combining pharmacophoric elements from two or more different known active compounds into a single new molecule. rsc.org Acknowledging the known activities of the 1,8-naphthyridine core, it could be hybridized with other pharmacophores (e.g., piperazine, benzamide) to create novel molecules with potentially synergistic or enhanced activity against a specific target. rsc.org

Pharmacophore Modeling and 3D-QSAR: In the absence of a target structure, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential steric and electronic features required for activity. Quantitative Structure-Activity Relationship (QSAR) studies can then be used to build a statistical model correlating the chemical structures of the derivatives with their biological activities, providing predictive power to guide the design of more potent compounds. researchgate.net

Property-Based Design: This approach focuses on optimizing the physicochemical properties of the derivatives to ensure good drug-like characteristics (e.g., solubility, permeability, metabolic stability) from an early stage. nih.govresearchgate.net For example, SAR studies might reveal that reducing lipophilicity is necessary to avoid metabolic issues like glucuronidation, guiding the design towards more polar analogues. nih.gov

By integrating these design principles, medicinal chemists can more efficiently navigate the complex process of drug discovery, using the this compound scaffold as a foundation for creating novel and effective therapeutic agents.

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis via Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a powerful quantum mechanical method used to analyze the electronic structure of molecules like 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity and electronic properties. irjweb.comscirp.orgmdpi.com The HOMO-LUMO energy gap is a critical parameter, where a smaller gap generally indicates higher chemical reactivity and polarizability. nih.gov

For the 1,8-naphthyridine (B1210474) scaffold, the introduction of nitrogen atoms into the naphthalene (B1677914) ring system increases electron density and resonance, leading to enhanced stability. scirp.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the distribution of electron density and molecular electrostatic potential (MEP). irjweb.comnih.gov The MEP map identifies electrophilic (electron-poor, often colored blue) and nucleophilic (electron-rich, often colored red) sites, predicting how the molecule will interact with other species. nih.gov For 1,8-naphthyridine derivatives, the nitrogen atoms and the carbonyl oxygen are typically regions of negative potential, susceptible to electrophilic attack, while the N-H proton and methyl hydrogens are regions of positive potential. nih.gov These electronic effects significantly influence the molecule's binding affinity to biological targets. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated by DFT This table presents theoretical data for a representative naphthyridine-like structure to illustrate typical values obtained from DFT calculations.

| Parameter | Definition | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.65 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.82 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.83 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.24 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.42 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.71 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

Data based on calculations for similar heterocyclic systems like quinoline (B57606). scirp.orgnih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the core 1,8-naphthyridine ring system is nearly planar. X-ray crystallography studies of related compounds, such as 2,7-dimethyl-1,8-naphthyridine (B83737), show a very small dihedral angle between the two fused pyridine (B92270) rings, confirming the planarity of the scaffold. nih.govresearchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms over time. mdpi.com This technique is invaluable for understanding how molecules like this compound behave in a biological environment, such as in aqueous solution or in complex with a protein receptor. nih.govnih.gov

MD simulations can be used to:

Assess Stability: By simulating the compound in complex with a target protein (like a cannabinoid receptor), MD can evaluate the stability of the binding pose predicted by molecular docking. Root Mean Square Deviation (RMSD) plots are analyzed to see if the ligand remains stably bound within the active site over the simulation period (e.g., 100 ns). mdpi.comnih.gov

Characterize Interactions: MD simulations reveal the dynamic nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. nih.gov

Explore Conformational Changes: These simulations can show how the ligand and receptor adapt their conformations upon binding, providing insights into the mechanism of action. nih.gov For example, simulations have been used to study how 1,8-naphthyridine derivatives induce or block conformational changes in cannabinoid receptors. nih.govbgu.ac.il

Prediction of Spectroscopic Properties through Computational Models

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret spectroscopic data, including UV-Vis, IR, and NMR spectra. mdpi.comrsc.org

For this compound, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis). These calculations identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often π→π* transitions from the HOMO to the LUMO. researchgate.netresearchgate.net The accuracy of these predictions can be enhanced by including a solvent model, such as the Polarizable Continuum Model (PCM), to simulate experimental conditions. researchgate.net

Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in IR and Raman spectra. By comparing the calculated frequencies with experimental data, a detailed assignment of vibrational modes to specific molecular motions (e.g., C=O stretching, C-H bending) can be achieved.

Table 2: Representative Predicted Spectroscopic Data This table illustrates the type of data generated from computational models for naphthyridine-like structures.

| Spectroscopic Technique | Predicted Parameter | Typical Value | Corresponding Transition/Vibration |

| UV-Vis (TD-DFT) | λmax | ~320-390 nm | π→π* (HOMO→LUMO) |

| UV-Vis (TD-DFT) | Excitation Energy | ~3.7 - 4.2 eV | HOMO→LUMO |

| FTIR (DFT) | Vibrational Frequency | ~1660-1680 cm-1 | C=O stretch |

| FTIR (DFT) | Vibrational Frequency | ~3300-3400 cm-1 | N-H stretch |

Values are based on findings for similar 1,8-naphthyridine structures. researchgate.netresearchgate.net

Rationalization of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of the 1,8-naphthyridine scaffold. The most common method for its synthesis is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde or ketone with a compound containing an active methylene (B1212753) group. acs.orgnih.gov

DFT calculations can map the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.org This allows chemists to understand the feasibility of a proposed mechanism. For the Friedländer reaction, computational studies have proposed mechanisms where an initial aldol-type condensation is followed by cyclization and dehydration to form the final naphthyridine ring. nih.govwikipedia.org The calculations provide the activation energies for each step, identifying the rate-determining step and explaining how catalysts, such as acids, bases, or ionic liquids, facilitate the reaction. nih.govorganic-chemistry.org

Molecular Docking and Ligand-Target Interaction Modeling (e.g., with cannabinoid receptors)

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, such as a protein receptor. The 1,8-naphthyridin-2(1H)-one scaffold has been extensively studied as a basis for ligands targeting various receptors, including cannabinoid receptors (CB1 and CB2). nih.govnih.govmdpi.com

In a typical docking study, a 3D model of the target receptor (e.g., a homology model or crystal structure of the CB2 receptor) is used. The ligand, this compound, is then computationally placed into the receptor's binding site in various conformations. A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose, with lower scores indicating more favorable binding. mdpi.com

Studies on related 1,8-naphthyridin-2(1H)-one derivatives have shown that they can act as potent and selective ligands for the CB2 receptor. nih.govbgu.ac.il Docking simulations reveal key interactions responsible for this affinity, such as:

Hydrogen Bonding: The carbonyl oxygen and the N-H group of the naphthyridinone ring can form hydrogen bonds with amino acid residues in the receptor's active site.

Hydrophobic Interactions: The aromatic rings and methyl groups can engage in hydrophobic interactions with nonpolar residues.

These docking studies are crucial for structure-activity relationship (SAR) analysis, explaining why certain modifications to the scaffold enhance or diminish binding affinity and functional activity (agonist vs. antagonist). nih.govbgu.ac.il

Table 3: Representative Molecular Docking Results for a Naphthyridine Ligand at a Cannabinoid Receptor This table shows example data from docking studies of naphthyridine derivatives with the CB2 receptor.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Naphthyridine Derivative 1 | -8.5 | Ser292, Gln32, Asp24 | Hydrogen Bonding |

| Naphthyridine Derivative 2 | -9.2 | Phe117, Trp194, Val113 | Hydrophobic/π-π Stacking |

Data based on findings for 1,8-naphthyridin-2-(1H)-one-3-carboxamide derivatives. nih.gov

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis of Derivatives

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one and its derivatives. Techniques such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, typically coupled with liquid chromatography (LC-HRMS), provide exceptional mass accuracy, often below 5 parts per million (ppm). nih.govmdpi.com This level of precision allows for the unambiguous confirmation of the molecular formula (C₁₀H₁₀N₂O) of the parent compound, which has a molecular weight of 174.1992 g/mol . chemwhat.com

In non-targeted analysis, HRMS is crucial for identifying unknown contaminants or metabolites in complex samples. researchgate.net The fragmentation patterns of derivatives of this compound under techniques like electrospray ionization (ESI) can be analyzed to elucidate their structural modifications. For instance, in the analysis of related 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, ESI mass spectrometry was used to confirm the structures of the synthesized compounds. nih.gov The fragmentation of O-glycosylated flavonoids, for example, shows a characteristic neutral loss of a sugar moiety (162 Da for hexosides), a principle that can be applied to analyze potential glycosylated derivatives of the target compound. nih.gov While specific fragmentation data for this compound is not extensively documented in public literature, the general principles of fragmentation for heterocyclic compounds would apply. Common fragmentation pathways would likely involve the loss of the methyl groups, the carbonyl group, and potentially ring cleavage of the naphthyridine core, providing valuable structural information.

Table 1: HRMS Instrumentation and Capabilities

| Technique | Ionization Method | Mass Analyzer | Resolution | Key Application for this compound |

|---|---|---|---|---|

| LC-Orbitrap-MS | ESI | Orbitrap | High (≥ 30,000) | Precise mass determination, identification of metabolites and impurities. nih.gov |

| LC-Q-TOF-MS | ESI | Quadrupole Time-of-Flight | High (≥ 30,000) | Accurate mass measurements and fragmentation studies for structural elucidation. nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR, Diffusion NMR) for Detailed Structural and Dynamic Information

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure and dynamics of this compound in both solution and solid states.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are fundamental for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. youtube.comslideshare.net

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. sdsu.edu For this compound, this would confirm the connectivity of the aromatic protons on the pyridine (B92270) rings.

HSQC provides direct one-bond correlations between protons and the carbons to which they are attached. nih.gov This is essential for assigning the carbon signals of the methyl groups and the protonated aromatic carbons.

HMBC shows correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons, such as the carbonyl carbon and the carbons at the ring junctions, by observing their correlations with nearby protons. youtube.com

Solid-State NMR (SSNMR): SSNMR is a powerful technique for characterizing the structure of materials in the solid state, providing information that is complementary to X-ray crystallography, especially for amorphous or poorly crystalline samples. nih.gov For this compound, SSNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions in the solid state.

Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. This can be useful for analyzing the purity of a sample of this compound and for studying its interaction with other molecules by observing changes in its diffusion coefficient upon binding.

UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties (e.g., fluorescence)

UV-Vis absorption and emission spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The absorption spectrum reveals the wavelengths of light that the molecule absorbs, corresponding to the promotion of electrons to higher energy orbitals. The emission (fluorescence) spectrum shows the light emitted as the molecule returns to its ground state.

The photophysical properties of naphthyridine derivatives are highly dependent on their substitution pattern. For instance, the substitution of 4-methyl- nih.govrsc.org-naphthyridine at the 2 and 7 positions with alkylamines leads to highly fluorescent compounds. mdpi.com The photophysical properties of such dyes, including their absorption and emission maxima, are also influenced by the solvent polarity. rsc.org

While specific UV-Vis and fluorescence data for this compound are not widely published, related compounds provide insight into its expected behavior. For example, various substituted 1,8-bis(dimethylamino)naphthalene (B140697) derivatives show absorption maxima in the range of 277-429 nm. rsc.org It is expected that this compound would exhibit absorption bands in the UV region, with the potential for fluorescence depending on its specific electronic structure and environment. The study of its photophysical properties is crucial for applications in fluorescent probes and materials science. nih.gov

Table 2: Expected Photophysical Properties of Naphthyridine Derivatives

| Property | Description | Influencing Factors | Potential Application |

|---|---|---|---|

| UV-Vis Absorption | Wavelengths of light absorbed by the molecule. | Substitution pattern, solvent polarity. | Characterization, concentration determination. |

| Fluorescence Emission | Wavelengths of light emitted after excitation. | Molecular rigidity, substituent effects, environment. | Fluorescent probes, bio-imaging. mdpi.com |

| Quantum Yield | Efficiency of the fluorescence process. | Non-radiative decay pathways, molecular interactions. | Brightness of fluorescent labels. |

| Stokes Shift | Difference between absorption and emission maxima. | Structural relaxation in the excited state. | Design of fluorescent sensors. |

X-ray Crystallography for Elucidating Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles, confirming its molecular geometry.

Although the crystal structure of this compound itself is not publicly available, the structures of related compounds offer valuable insights. For example, the crystal structure of 2,7-dimethyl-1,8-naphthyridine (B83737) reveals a nearly planar naphthyridine core. nih.govresearchgate.net In the crystal, molecules are linked into infinite chains through C-H···N hydrogen bonds. nih.gov Similarly, the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate shows that the organic molecule is nearly planar and forms one-dimensional tapes through hydrogen bonding. nih.gov

Based on these related structures, it is anticipated that this compound would also have a largely planar ring system. In the solid state, it is likely to form supramolecular assemblies through hydrogen bonding involving the N-H and C=O groups of the pyridone ring, as well as potential π-π stacking interactions between the aromatic rings. The study of these interactions is crucial for understanding the material's properties and for crystal engineering.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular interactions in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A prominent feature would be the C=O stretching vibration of the pyridone ring, typically observed in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the amide group would appear as a broader band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic rings would be found in the 2800-3100 cm⁻¹ region. Bending vibrations of the methyl groups and various ring vibrations of the naphthyridine core would be present in the fingerprint region (below 1500 cm⁻¹). For instance, in related 1,8-naphthyridine-3-carbonitrile derivatives, the amide carbonyl stretching frequency was observed around 1694 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the symmetric stretching of the C-C bonds within the naphthyridine skeleton.

Circular Dichroism and Optical Rotatory Dispersion for Chiral Derivatives

Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques used to study chiral molecules. wikipedia.org While this compound itself is achiral, the introduction of a chiral center, for example, by substitution at the N-1 position with a chiral group, would render the derivative optically active.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. rsc.org A chiral derivative of this compound would exhibit a CD spectrum with positive or negative bands corresponding to its electronic transitions. The sign and magnitude of these bands are sensitive to the absolute configuration and conformation of the molecule. CD spectroscopy is a powerful tool for determining the stereochemistry of chiral compounds and for studying their interactions with other chiral molecules, such as proteins or nucleic acids. nih.govnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. wikipedia.org A chiral derivative of this compound would display a characteristic ORD curve. The shape of the curve, particularly in the vicinity of an absorption band (the Cotton effect), can provide information about the absolute configuration of the chiral center. nih.gov

The application of CD and ORD to chiral derivatives of this compound would be invaluable for stereochemical assignment and for probing chiral recognition phenomena. arxiv.org

Investigations into Biological Interaction and Modulatory Potential

Exploration of Specific Molecular Targets and Binding Affinities (e.g., CB2R affinity and selectivity)

Research has identified the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold as a promising framework for developing potent and selective ligands for the Cannabinoid Type 2 (CB2) receptor. nih.govnih.gov The CB2 receptor is primarily expressed in immune cells and is a therapeutic target for various pathologies, including inflammatory diseases and cancer, without the psychoactive effects associated with the CB1 receptor. nih.govnih.gov

Derivatives of 1,8-naphthyridin-2(1H)-one have demonstrated high affinity for the CB2 receptor, often in the nanomolar range, with significant selectivity over the CB1 receptor. nih.gov While specific binding affinity data for 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one is not available, the substitution pattern on the naphthyridinone ring is crucial for activity. The methyl groups at the C4 and C7 positions of the core structure would likely influence the compound's steric and electronic properties, which in turn could affect its binding to the CB2 receptor. Further studies would be required to determine the precise affinity and selectivity of this specific compound.

Mechanistic Studies of Enzyme Modulation (e.g., FAAH inhibition)

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids. researchgate.net Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce therapeutic effects. While various chemical scaffolds are known to inhibit FAAH, there is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of this enzyme. The 1,8-naphthyridinone core itself has been more prominently associated with receptor-mediated activities rather than direct enzyme inhibition in the context of the endocannabinoid system. However, some naphthyridine derivatives have been investigated as inhibitors of other enzymes, such as phosphodiesterases. nih.gov

Receptor Agonism and Antagonism Profiling in in vitro Systems

The functional activity of ligands based on the 1,8-naphthyridin-2(1H)-one scaffold at the CB2 receptor has been shown to be highly dependent on the substitution pattern. nih.gov Studies on 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives have revealed that modifications at various positions on the naphthyridine ring can switch the compound's activity from agonism to antagonism or inverse agonism. nih.gov For instance, the introduction of substituents at the C-6 position of the naphthyridine core has been shown to induce a switch from agonist to antagonist/inverse agonist activity. nih.gov

Without specific in vitro functional assay data for this compound, its profile as an agonist or antagonist at the CB2 receptor or any other receptor remains speculative. The electronic and steric influence of the methyl groups at positions C4 and C7 would play a critical role in determining its functional activity.

Cellular Pathway Interrogation and Signaling Modulation

Derivatives of the 1,8-naphthyridin-2(1H)-one scaffold that act as selective CB2 agonists have been shown to modulate cellular signaling pathways. These compounds can inhibit the proliferation of various cancer cell lines, an effect that is mediated by the CB2 receptor. nih.gov In human prostate cancer cells (DU-145), these ligands have been observed to exert an anti-proliferative action and decrease the expression levels of the CB2 receptor. nih.gov The mechanism of action often involves the modulation of key signaling pathways that regulate cell growth and survival.

Given the established effects of related compounds, it is plausible that this compound, if it exhibits significant CB2 receptor affinity and agonist activity, could modulate similar cellular pathways. However, this would need to be confirmed through dedicated cellular and molecular studies.

Structure-Activity Relationships (SAR) Based on Binding Modes and Mechanistic Outcomes

The structure-activity relationship (SAR) for the 1,8-naphthyridin-2(1H)-one scaffold has been explored primarily in the context of CB2 receptor ligands with a carboxamide substituent at the C3 position. These studies highlight the importance of various substituents on the naphthyridinone core for binding affinity and functional activity.

The Concept of Naphthyridinones as Privileged Structures in Medicinal Chemistry

The 1,8-naphthyridine (B1210474) nucleus is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This concept refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, making them valuable starting points for the development of new therapeutic agents. The versatility of the 1,8-naphthyridine scaffold is demonstrated by its presence in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents, as well as CB2 receptor agonists. nih.gov The structural rigidity and the presence of nitrogen atoms that can act as hydrogen bond acceptors contribute to the ability of this scaffold to interact with various biological macromolecules. The 1,8-naphthyridin-2(1H)-one core, as a key component of this privileged class, offers a versatile platform for the design of novel bioactive molecules.

Exploration of Emerging Applications in Materials Science and Chemical Biology

Design and Synthesis of Fluorescent Probes and Sensors Based on 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one

The intrinsic fluorescence of the 1,8-naphthyridine (B1210474) core is a key feature exploited in the creation of chemosensors. nih.gov These sensors often operate on principles like photoinduced electron transfer (PET), where the binding of an analyte modulates the fluorescence output, providing a detectable signal. researchgate.net

Researchers have successfully synthesized various 1,8-naphthyridine derivatives that function as highly selective fluorescent probes. For instance, certain synthesized 1,8-naphthyridines exhibit fluorescence that is quenched upon forming a complex with copper ions (Cu²⁺). nih.gov This complex can then be used in a displacement assay to selectively detect anions like cyanide, which restores fluorescence. nih.gov This "off-on" switching mechanism is a common strategy in sensor design. researchgate.net

The versatility of the naphthyridine scaffold allows for its incorporation into more complex sensor designs for biological applications.

Ion Sensing: Clip-like receptors based on the 1,8-naphthyridine structure have been designed as "off-on" fluorescent probes for the selective detection of Zinc ions (Zn²⁺) in aqueous solutions and within living cells. rsc.org

Reactive Species Detection: By conjugating a 1,8-naphthalimide (B145957) fluorophore with a reactive moiety, scientists have created probes for detecting highly reactive species like peroxynitrite (ONOO⁻) with very low detection limits (11 nM). rsc.org

pH Sensing: A 1,8-naphthalimide derivative was configured as a "fluorophore-spacer-receptor" system that functions as an "off-on" fluorescent switch for pH, demonstrating the tunability of these compounds for sensing environmental changes. researchgate.net

The synthesis of these probes often involves modifying the core naphthyridine structure. For example, a common precursor, 4-bromo-1,8-naphthalic anhydride, can be reacted with various amines to introduce different functional groups that act as analyte receptors. mdpi.comnih.gov

Table 1: Examples of Naphthyridine/Naphthalimide-Based Fluorescent Probes

| Probe Base | Target Analyte | Sensing Mechanism | Application Area | Citation |

|---|---|---|---|---|

| 1,8-Naphthyridine-Copper Complex | Cyanide (CN⁻) | Fluorescence recovery (Displacement assay) | Anion detection | nih.gov |

| 1,8-Naphthyridine Molecular Clip | Zinc (Zn²⁺) | "Off-on" fluorescence | Live-cell imaging | rsc.org |

| 1,8-Naphthalimide Derivative | Peroxynitrite (ONOO⁻) | "Turn-on" fluorescence | Biological imaging | rsc.org |

| 1,8-Naphthalimide Derivative | pH | "Off-on" fluorescence switching | pH sensing | researchgate.net |

Applications in Organic Electronics and Optoelectronic Devices

The electronic properties of the 1,8-naphthyridine core make it a suitable candidate for use in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). A series of n-type conjugated oligomers based on 1,8-naphthyridine have been examined for this purpose. researchgate.net

These materials exhibit several desirable characteristics for OLED applications:

High Fluorescence: They show strong fluorescence in both solution and solid states, with quantum yields ranging from 0.70 to 1.0. researchgate.net

Thermal Stability: The compounds possess high glass-transition temperatures (Tg = 65–105 °C) and decomposition temperatures (Td = 380–400 °C), which is crucial for device longevity. researchgate.net

Electron Affinity: They have high electron affinities (2.79–3.00 eV) and show reversible electrochemical reduction, making them effective as n-type (electron-transporting) materials. researchgate.net

By systematically varying the chemical structure, researchers can fine-tune the emission color, producing blue, green, and yellow light. researchgate.net Single-layer OLEDs using these naphthyridine oligomers as the emitter have demonstrated good performance, achieving high brightness (up to 400 cd/m² at 4V) and current efficiencies of up to 1.2 cd/A for yellow emitters. researchgate.net These findings highlight the potential of 1,8-naphthyridine derivatives as a new class of materials for developing high-performance OLEDs. researchgate.net

Use as Ligands in Catalysis and Coordination Chemistry

Coordination chemistry involves the study of compounds formed by the association of a Lewis acid (typically a metal ion) with a Brønsted base (a ligand). wordpress.com The 1,8-naphthyridine skeleton is an excellent polydentate nitrogen-donor ligand, capable of binding to metals in various ways. nih.gov This ability has led to its use in developing novel catalysts and coordination complexes with interesting properties. nih.gov

Metal complexes involving 1,8-naphthyridine ligands have shown significant promise in catalysis.

Bimetallic Complexes: A proton-responsive 1,8-naphthyridine ligand has been used to synthesize bimetallic palladium and platinum complexes. flinders.edu.au In these structures, the deprotonation of a nitrogen on the naphthyridine ring allows it to bridge two metal centers, demonstrating a form of metal-ligand cooperativity. flinders.edu.au

Manganese Catalysts: A Manganese(I) complex featuring a 1,8-naphthyridine-N-oxide ligand with a proton-responsive hydroxyl group has been developed. acs.org This complex acts as an efficient catalyst for the α-alkylation of ketones with primary alcohols. The presence of the proton-responsive functionality on the ligand was shown to be crucial for the catalyst's high efficiency. acs.org

The coordination mode of the naphthyridine ligand is critical. It can act as a chelating bidentate ligand to a single metal or as a bridging ligand between multiple metal centers, sometimes facilitating the formation of short metal-metal bonds. nih.gov

Development of Agrochemicals and Pest Control Agents

The biological activity of naphthyridine derivatives has been explored in various fields, including agriculture. The core structure is found in compounds with applications as herbicide safeners. nih.govresearchgate.net Herbicide safeners are chemicals used in combination with herbicides to protect crop plants from injury without reducing the herbicide's effectiveness against target weeds. The discovery of nalidixic acid, a 1,8-naphthyridine derivative with potent antibacterial properties, was a landmark that spurred research into the biological activities of this class of compounds. researchgate.net While much of the focus has been on human medicine, the underlying biocidal potential of the scaffold is relevant to pest control. For example, related 8-hydroxynaphthyridine compounds have been investigated for their potent antileishmanial activity, demonstrating their ability to act against parasitic organisms. nih.gov

Chemical Biology Tools for Investigating Biological Processes

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The unique properties of 1,8-naphthyridin-2(1H)-one derivatives make them excellent candidates for such tools.

Nucleic Acid Recognition: Substituted 1,8-naphthyridin-2(1H)-ones have been designed as novel nucleobases for incorporation into peptide nucleic acids (PNAs). nih.gov Specifically, 7-chloro-1,8-naphthyridin-2(1H)-one was found to be superior to thymine (B56734) in recognizing its complementary base, adenine (B156593), leading to increased thermal stability in both PNA-DNA and PNA-RNA duplexes. nih.gov This provides a powerful tool for applications requiring high-affinity nucleic acid recognition.

Fluorescent Labeling and Imaging: The fluorescent nature of the naphthyridine core is widely used for creating probes to visualize biological molecules and processes. mdpi.com A 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been used as a starting point for designing fluorescent probes for cannabinoid receptors, enabling the study of G-protein coupled receptor pharmacology. nih.gov Furthermore, click-activated 1,8-naphthalimide probes have been developed for imaging fucosylated glycoproteins and glycolipids on the cell surface and inside cells. bio-techne.com Probes for sensing crucial biological analytes like hydrogen sulfide (B99878) (H₂S) and Zn²⁺ within living cells have also been successfully synthesized from naphthyridine and naphthalimide bases. rsc.orgaalto.fi

Integration into Supramolecular Assemblies and Nanomaterials

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and π–π stacking. The structure of 1,8-naphthyridin-2(1H)-one is well-suited for creating such assemblies.

The crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one reveals that adjacent molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds, forming one-dimensional tapes. nih.gov These tapes are further connected into a three-dimensional network, stabilized by π–π stacking interactions between the planar naphthyridine rings. nih.gov Similarly, the crystal structure of 2,7-dimethyl-1,8-naphthyridine (B83737) shows molecules linked into infinite chains by C—H···N hydrogen bonds. nih.gov

This capacity for self-assembly has been harnessed to create functional architectures.

Molecular Clips: A molecular clip based on 1,8-naphthyridine was designed for fluorescent sensing, representing a discrete supramolecular structure. rsc.org

Nanomaterial Integration: Fluorescent probes based on 1,8-naphthalimide have been covalently immobilized onto cellulose (B213188) nanocrystal (CNC) substrates. researchgate.net This integration combines the sensing properties of the dye with the high surface area and stability of the nanomaterial, creating a hybrid sensor system. researchgate.net

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Atom-Economical Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the need for sustainable and efficient methodologies. For 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one and its analogs, moving beyond traditional synthetic protocols is a key challenge. Current research highlights a trend towards more environmentally benign approaches.

Key areas for future development include:

Water-Based Syntheses: The use of water as a solvent in reactions like the Friedländer synthesis for substituted 1,8-naphthyridines represents a significant step towards greener chemistry. rsc.org Methodologies utilizing water, potentially catalyzed by inexpensive and biocompatible ionic liquids, have been shown to be effective for gram-scale synthesis of the naphthyridine core. acs.org

Atom Economy: The development of synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental goal. mdpi.com Exploring reactions with high atom economy will be crucial for the large-scale and cost-effective production of these compounds. kthmcollege.ac.in

A comparison of traditional versus green synthetic approaches is summarized below:

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvent | Often relies on toxic, volatile organic solvents. | Prioritizes water or other benign solvents. rsc.org |

| Catalyst | May use expensive and toxic metal catalysts. | Employs inexpensive, biocompatible catalysts like ionic liquids. acs.org |

| Efficiency | Often involves multiple steps with purification at each stage. | Focuses on one-pot, multi-component reactions to improve yield and reduce waste. researchgate.netresearchgate.net |

| Waste | Can generate significant amounts of chemical waste. | Designed to be atom-economical, minimizing byproducts. mdpi.comkthmcollege.ac.in |

Exploration of Novel Reactivity Patterns and Unprecedented Derivatizations

The this compound scaffold offers numerous sites for chemical modification, opening avenues for creating vast libraries of novel derivatives. Future research should focus on exploring the full extent of its chemical reactivity to generate compounds with unique properties.

Prospective areas of exploration include:

Molecular Hybridization: A promising strategy involves combining the 1,8-naphthyridine (B1210474) core with other known pharmacophores to create hybrid molecules. nih.govnih.gov This approach can lead to derivatives with enhanced or entirely new biological activities.

Functionalization at Novel Positions: While much work has focused on certain positions, a systematic exploration of derivatization at all possible sites on the naphthyridine ring is needed. This includes developing methods for selective bromination, amination, and other substitutions to access previously inaccessible analogs. nih.gov

Complex Scaffolds: Investigating reactions that build more complex, fused heterocyclic systems onto the naphthyridine framework, such as through double heteroannulation reactions, could yield compounds with unique three-dimensional structures and properties. researchgate.net

Advanced Multiscale Computational Modeling for Predictive Design

The integration of computational chemistry offers a powerful tool for accelerating the discovery and optimization of this compound derivatives. In silico methods can rationalize synthetic efforts and pre-emptively identify candidates with high potential.

Future research should leverage:

Molecular Docking and Dynamics: These simulations are essential for understanding how derivatives interact with biological targets at the molecular level. nih.gov They can predict binding affinities and modes, guiding the design of more potent and selective compounds.

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This allows for the early-stage filtering of molecules that are unlikely to have favorable pharmacokinetic profiles, saving time and resources.

Virtual Screening: Large chemical databases can be screened virtually against a biological target to identify novel scaffolds and promising hits for further development. researchgate.net

Discovery of New Biological Targets and Mechanisms of Action

While derivatives of the 1,8-naphthyridine core are known to possess a wide range of biological activities, a significant opportunity exists to discover new therapeutic applications and elucidate their precise mechanisms of action. researchgate.net

Unaddressed challenges and future directions include:

Broad-Spectrum Screening: Systematic screening of derivative libraries against a diverse array of biological targets is necessary. This could uncover unexpected activities in areas like neurological disorders, metabolic diseases, or as inhibitors of novel enzyme classes. researchgate.net

Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial. This includes identifying the direct molecular target and understanding the downstream cellular consequences. For example, some derivatives have been shown to induce apoptosis in cancer cells by causing cell cycle arrest and decreasing mitochondrial membrane potential. nih.gov Others act by inhibiting specific enzymes like tubulin or bacterial efflux pumps. nih.govmdpi.com

Anticancer Potential: The 1,8-naphthyridine scaffold has shown considerable promise as an anticancer agent. researchgate.net Future work should focus on developing derivatives with high potency against specific cancer cell lines, such as breast cancer (MCF-7), and understanding their structure-activity relationships to optimize efficacy. nih.govresearchgate.net

| Known Biological Activity | Potential Mechanism of Action |

| Anticancer | Inhibition of tubulin polymerization, Induction of apoptosis, Cell cycle arrest. nih.govnih.govresearchgate.net |

| Antibacterial | Inhibition of bacterial enzymes (FabI, FabK), Inhibition of efflux pumps. mdpi.com |

| Antiviral | (Mechanisms often remain to be fully elucidated). researchgate.net |

| Anti-inflammatory | (Mechanisms often remain to be fully elucidated). researchgate.net |

Integration of this compound Derivatives into Advanced Functional Materials

Beyond pharmacology, the unique photophysical and chemical properties of the 1,8-naphthyridine core make it a prime candidate for use in materials science.

Future research should explore:

Molecular Sensors: The scaffold can be functionalized to create fluorescent probes that are sensitive to their local environment, such as polarity. These can be targeted to specific organelles within a cell, allowing for real-time imaging of cellular processes. dntb.gov.ua

Organic Electronics: 1,8-naphthyridine derivatives have potential applications as components in light-emitting diodes (OLEDs) and dye-sensitized solar cells due to their electronic properties. kthmcollege.ac.in

Supramolecular Chemistry: The nitrogen atoms in the bicyclic system make it an excellent ligand for molecular recognition and the construction of self-assembling host-guest systems. nih.gov

Addressing Synthetic Scalability and Purity for Research Applications

For any compound to move from a laboratory curiosity to a widely used research tool or therapeutic agent, challenges related to its synthesis on a larger scale and the assurance of its purity must be overcome.

Key challenges include:

Scalable Synthesis: Developing synthetic routes that are not only efficient on a milligram scale but can be reliably scaled up to produce gram quantities or more is essential for extensive biological testing and further development. acs.orgacs.org

Purification and Analysis: Robust methods for purification, such as column chromatography, and stringent analytical techniques (e.g., HPLC, LC-MS, NMR) are required to ensure that compounds used in research are of a consistently high purity (typically ≥95%). nih.govnih.gov This is critical for obtaining reliable and reproducible biological data.

Q & A

Q. What are the common synthetic routes for preparing 4,7-dimethyl-1,8-naphthyridin-2(1H)-one?

- Methodological Answer : Two primary methods are documented:

- Domino Aldol-SNAr-Dehydration : A [3+3] annulation strategy using ketones and nitro-substituted precursors under basic conditions (e.g., KOtBu) yields the naphthyridinone core. Reaction optimization often involves temperature control (80–100°C) and solvent selection (e.g., DMF) to achieve yields of 60–75% .

- Microwave-Activated Inverse Electron-Demand Diels-Alder : Substituted dihydro derivatives are synthesized via cycloaddition under microwave irradiation (220°C, 1 h in chlorobenzene), offering faster reaction times and moderate yields (50–65%) .

- Comparison Table :

| Method | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Domino Reaction | KOtBu, DMF, 80–100°C | 60–75 | Scalable, modular substrates |

| Microwave Diels-Alder | Chlorobenzene, 220°C, 1 h | 50–65 | Rapid, high regioselectivity |

Q. How is this compound characterized structurally?

- Methodological Answer :

- Spectroscopic Techniques :

- IR Spectroscopy : Stretching frequencies for C=O (1650–1680 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) confirm the core structure .

- NMR : H NMR typically shows singlet peaks for methyl groups (δ 2.5–2.7 ppm) and deshielded aromatic protons (δ 7.0–8.5 ppm) .

- X-ray Crystallography : Used to resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-π stacking (interplanar distance ~3.2 Å), critical for confirming planarity and tautomeric forms .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in alkylation/acylation of this compound?

- Methodological Answer : Regioselectivity is highly solvent- and base-dependent:

- Butyllithium in THF : Directs acylation to the 7-methyl group via deprotonation, yielding 5-methyl-7-phenacyl derivatives (39% yield) .

- Sodium Amide in NH₃ : Favors substitution at the 5-methyl position due to altered electron density, producing 7-methyl-5-phenacyl isomers (49% yield) .

- Contradiction Analysis : Conflicting data arise from competing kinetic vs. thermodynamic control. Polar aprotic solvents stabilize intermediates, while protic solvents favor bulkier substituents.

Q. What pharmacological activities are associated with this compound derivatives?

- Methodological Answer :

- Anticancer Activity : Derivatives like 3-acetyl-4-hydroxy-7-methyl analogs show dose-dependent cytotoxicity against MCF7 cells (IC₅₀ = 8–12 μM) via topoisomerase inhibition. Assays include MTT viability tests and flow cytometry for apoptosis .

- Antiviral Potential : Structural analogs (e.g., 1-hydroxy-naphthyridinones) inhibit HIV RNase H (IC₅₀ = 0.045 μM) and integrase (IC₅₀ = 24 μM) in biochemical assays. Antiviral efficacy is validated in single-cycle viral replication models (IC₅₀ = 0.19 μM) .

- Table: Key Pharmacological Data :

| Activity Type | Assay Model | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF7 cell line | 8–12 μM | Topoisomerase inhibition |

| Antiviral | HIV RNase H assay | 0.045 μM | Metal chelation in active site |

Q. How can contradictory spectral data for methyl-group environments be resolved?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 2.5 vs. 2.7 ppm for methyl groups) arise from tautomerism or solvent effects: